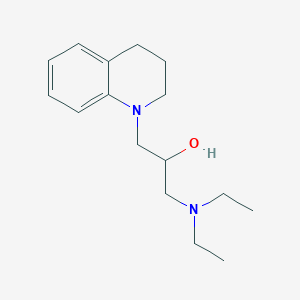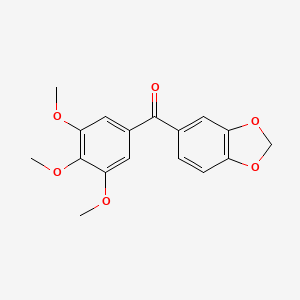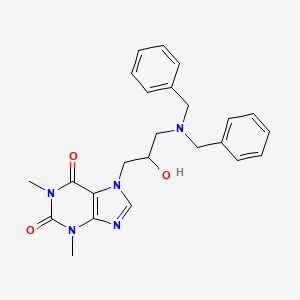
1-(Diethylamino)-3-(3,4-dihydroquinolin-1(2h)-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diethylamino)-3-(3,4-dihydroquinolin-1(2h)-yl)propan-2-ol is a complex organic compound that features both diethylamino and dihydroquinoline functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)-3-(3,4-dihydroquinolin-1(2h)-yl)propan-2-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the dihydroquinoline ring: This can be achieved through the cyclization of an appropriate precursor.
Attachment of the diethylamino group: This step might involve nucleophilic substitution reactions.
Introduction of the propanol moiety: This could be done through reduction reactions or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Diethylamino)-3-(3,4-dihydroquinolin-1(2h)-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions could further hydrogenate the dihydroquinoline ring.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce fully saturated rings.
Wissenschaftliche Forschungsanwendungen
1-(Diethylamino)-3-(3,4-dihydroquinolin-1(2h)-yl)propan-2-ol could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action for 1-(Diethylamino)-3-(3,4-dihydroquinolin-1(2h)-yl)propan-2-ol would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Diethylamino)-3-(quinolin-1-yl)propan-2-ol: Lacks the dihydro component.
1-(Diethylamino)-3-(3,4-dihydroisoquinolin-1(2h)-yl)propan-2-ol: Features an isoquinoline ring instead of quinoline.
Uniqueness
1-(Diethylamino)-3-(3,4-dihydroquinolin-1(2h)-yl)propan-2-ol is unique due to the presence of both diethylamino and dihydroquinoline groups, which might confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
5429-21-0 |
|---|---|
Molekularformel |
C16H26N2O |
Molekulargewicht |
262.39 g/mol |
IUPAC-Name |
1-(diethylamino)-3-(3,4-dihydro-2H-quinolin-1-yl)propan-2-ol |
InChI |
InChI=1S/C16H26N2O/c1-3-17(4-2)12-15(19)13-18-11-7-9-14-8-5-6-10-16(14)18/h5-6,8,10,15,19H,3-4,7,9,11-13H2,1-2H3 |
InChI-Schlüssel |
ADXIHZMUXKFEIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(CN1CCCC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)



![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl-](/img/structure/B14730321.png)
![5-({3-[(4-Methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene}methyl)-4-methyl-6-(morpholin-4-yl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14730326.png)


![5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14730347.png)


![4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one](/img/structure/B14730363.png)
